Spiperon

Übersicht

Beschreibung

Es wird vorwiegend in Japan zur Behandlung von Schizophrenie eingesetzt . Darüber hinaus wurde Spiperon als Aktivator von calciumabhängigen Chloridkanälen identifiziert, was es zu einem potenziellen Ziel für die Therapie der Mukoviszidose macht .

2. Herstellungsmethoden

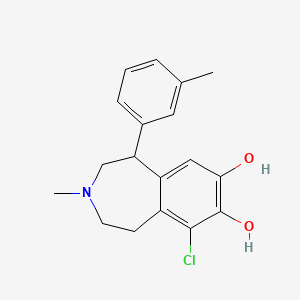

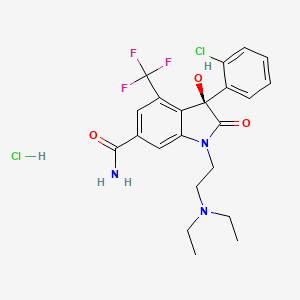

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 1,3,8-Triazaspiro[4.5]decan-4-on. Dieser Kern wird dann mit einer 4-Fluorphenylgruppe und einer 4-Oxobutylgruppe funktionalisiert. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.

Wissenschaftliche Forschungsanwendungen

Spiperon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in verschiedenen chemischen Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird hauptsächlich als Antipsychotikum zur Behandlung von Schizophrenie eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an Dopamin- und Serotoninrezeptoren und wirkt als Antagonist. Es zielt speziell auf Dopamin-D2-Rezeptoren und Serotonin-5-HT2-Rezeptoren ab und hemmt deren Aktivität. Dies führt zu einer Reduktion der Neurotransmitter-Signalübertragung, was bei der Behandlung von Erkrankungen wie Schizophrenie vorteilhaft ist . Darüber hinaus wurde festgestellt, dass this compound calciumabhängige Chloridkanäle über einen Protein-Tyrosinkinase-gekoppelten Phospholipase-C-abhängigen Signalweg aktiviert .

Wirkmechanismus

Target of Action

Spiperone is a psychotropic drug that primarily targets serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3, D4) receptors . It is also a high-affinity ligand of sigma receptors . These receptors play crucial roles in various neurological and psychological processes.

Mode of Action

Spiperone interacts with its targets by acting as an antagonist, blocking the activity of serotonin and dopamine receptors . This interaction leads to a series of changes at the cellular level, including the activation of phospholipase C and dysregulation of intracellular calcium homeostasis .

Biochemical Pathways

The primary biochemical pathways affected by spiperone involve the intracellular signaling cascades associated with its target receptors. The drug’s antagonistic action on serotonin and dopamine receptors disrupts normal neurotransmission, leading to altered neuronal activity . Furthermore, spiperone’s effect on intracellular calcium levels can impede the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

Spiperone is typically administered orally . It undergoes hepatic metabolism and is excreted renally . These ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact the drug’s bioavailability and therapeutic efficacy.

Result of Action

At the molecular and cellular level, spiperone induces apoptosis in colorectal cancer (CRC) cells . This cytotoxicity is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Action Environment

The action, efficacy, and stability of spiperone can be influenced by various environmental factors. For instance, in the context of pulmonary emphysema, spiperone has been shown to mediate regeneration of pulmonary endothelium . .

Biochemische Analyse

Biochemical Properties

Spiperone interacts with several enzymes and proteins, primarily dopamine-D2 and serotonin-S2 receptors . It binds to these receptors with high affinity, influencing the biochemical reactions within the cell .

Cellular Effects

Spiperone has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors plays a crucial role in these processes .

Molecular Mechanism

Spiperone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action primarily involves binding to dopamine-D2 and serotonin-S2 receptors, which leads to a cascade of molecular events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiperone change over time. The drug demonstrates stability and degradation patterns typical of many pharmaceutical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Spiperone vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Spiperone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors is particularly significant in these pathways .

Transport and Distribution

Spiperone is transported and distributed within cells and tissues in a manner consistent with many other pharmaceutical compounds . It interacts with various transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The drug may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

The synthesis of spiperone involves several steps, starting with the preparation of the core structure, 1,3,8-triazaspiro[4.5]decan-4-one. This core is then functionalized with a 4-fluorophenyl group and a 4-oxobutyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Spiperon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Spiperon ist einzigartig in seiner Doppelfunktion als Antipsychotikum und Kalziumregulator. Ähnliche Verbindungen umfassen:

Haloperidol: Ein weiteres Butyrophenon-Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie eingesetzt wird.

Thapsigargin: Eine Verbindung, die ebenfalls die intrazelluläre Calciumkonzentration erhöht, jedoch über einen anderen Mechanismus.

Eigenschaften

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZKTPJOSAWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045205 | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749-02-0 | |

| Record name | Spiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiperone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)